Paricalcitol
Übersicht
Beschreibung
Paricalcitol ist ein synthetisches Vitamin-D-Analogon, das hauptsächlich zur Vorbeugung und Behandlung von sekundärem Hyperparathyreoidismus eingesetzt wird, einer Erkrankung, die durch eine übermäßige Sekretion des Parathormons gekennzeichnet ist und oft mit chronischer Nierenerkrankung einhergeht . Es wird unter dem Handelsnamen Zemplar vermarktet und ist ein Analogon von 1,25-Dihydroxyergocalciferol, der aktiven Form von Vitamin D2 .
2. Herstellungsmethoden
Synthetische Routen und Reaktionsbedingungen: this compound kann durch einen mehrstufigen chemischen Prozess synthetisiert werden. Eine Methode verwendet Nandrolon als Ausgangsmaterial, gefolgt von einer Reihe von Reaktionen, einschließlich Oxidation, Wittig-Reaktion, Hydroxyl-Schutz, Bromierung, Umlagerung, Dehydrobromierung, Addition, Oxidation, Reduktion, Hydroxyl-Entschützung und Ringöffnung .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet typischerweise die großtechnische Synthese unter Verwendung der oben genannten chemischen Routen. Der Prozess ist auf Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt pharmazeutische Standards erfüllt .
Wirkmechanismus
Target of Action
Paricalcitol is a synthetic, biologically active vitamin D analog . The primary target of this compound is the Vitamin D Receptor (VDR) . The VDR is present in various tissues in the body, including the kidney, parathyroid gland, intestine, and bone . The activation of VDR plays a crucial role in regulating parathyroid hormone levels .
Mode of Action
This compound’s biological actions are mediated through its binding to the VDR . This binding results in the selective activation of vitamin D responsive pathways . As an agonist at the VDR, this compound lowers parathyroid hormone levels in the blood .
Biochemical Pathways
This compound affects several biochemical pathways. It has been shown to suppress oxidative stress and inflammation via the Nrf2/HO-1 signaling pathway . Additionally, it has been found to regulate the VEGF/VEGFR2 pathway , which is associated with endothelial toxicity in chronic kidney disease . Furthermore, this compound can stimulate the secretion of calcitonin, thereby improving bone tissue reconstruction and inhibiting the calcification of peripheral tissues such as blood vessels .
Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties. It has a bioavailability of 72% , and it is 99.8% protein-bound . This compound is metabolized in the liver , and it has an elimination half-life of 14-20 hours . It is excreted primarily in the feces (74%), with a smaller amount excreted in the urine (16%) .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been shown to significantly improve renal function in mice and reduce inflammatory cell infiltration and mitochondrial damage in renal tissue . This compound also suppresses the stress response to guidewire-induced endothelial cell injury . Moreover, it has a renoprotective effect by decreasing renal oxidative injury and inflammation through Nrf2/HO-1 signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the source of vitamin D in the body, which comes from synthesis in the skin and from dietary intake, can affect the action of this compound . Additionally, certain drugs that inhibit the cytochrome P450 3A enzyme, such as ketoconazole, can affect the dosing of this compound .
Wissenschaftliche Forschungsanwendungen
Paricalcitol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Medizin: Es wird zur Behandlung von sekundärem Hyperparathyreoidismus bei Patienten mit chronischer Nierenerkrankung eingesetzt.
Industrie: this compound wird in industriellem Maßstab für pharmazeutische Zwecke hergestellt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung durch die Bindung an den Vitamin-D-Rezeptor (VDR), was zur selektiven Aktivierung von Vitamin-D-reaktiven Signalwegen führt . Diese Bindung hemmt die Synthese und Sekretion von Parathormon, wodurch dessen Spiegel im Blut reduziert werden . Zu den molekularen Zielstrukturen gehören der VDR und die Signalwege, die am Kalzium- und Phosphorstoffwechsel beteiligt sind .
Ähnliche Verbindungen:
Calcitriol: Ein weiteres Vitamin-D-Analogon, das für ähnliche Indikationen eingesetzt wird.
Doxercalciferol: Ein synthetisches Vitamin-D2-Analogon zur Behandlung von sekundärem Hyperparathyreoidismus.
Vergleich:
This compound vs. Calcitriol: this compound ist effektiver bei der Reduzierung des Parathormonspiegels, ohne signifikante Hyperkalzämie oder Hyperphosphatämie zu verursachen, im Vergleich zu Calcitriol.
This compound vs. Doxercalciferol: this compound hat eine bessere Wirksamkeit bei der Reduzierung von Kalzium- und Phosphorspiegeln bei Patienten, die sich einer Hämodialyse unterziehen.
Die einzigartige Fähigkeit von this compound, Vitamin-D-Signalwege selektiv zu aktivieren und gleichzeitig Nebenwirkungen zu minimieren, macht es zu einem wertvollen Therapeutikum bei der Behandlung von sekundärem Hyperparathyreoidismus.
Biochemische Analyse
Biochemical Properties
Paricalcitol’s biological actions are mediated through binding of the Vitamin D Receptor (VDR), which results in the selective activation of vitamin D responsive pathways . This compound and vitamin D have been shown to reduce parathyroid hormone levels by inhibiting Parathyroid Hormone (PTH) synthesis and secretion .
Cellular Effects
It has been used to treat secondary hyperparathyroidism in patients on maintenance hemodialysis . Converting from calcitriol to this compound resulted in lower serum calcium, lower calcium-phosphorus product, reduced biointact parathyroid hormone, and reduced serum alkaline phosphatase .
Molecular Mechanism
The mechanism of action of this compound is that it is a synthetic, biologically active vitamin D . It binds to the VDR, leading to the selective activation of vitamin D responsive pathways . This binding interaction with the VDR results in the reduction of parathyroid hormone levels by inhibiting PTH synthesis and secretion .
Temporal Effects in Laboratory Settings
It has been observed that converting from calcitriol to this compound resulted in lower serum calcium, lower calcium-phosphorus product, reduced biointact parathyroid hormone, and reduced serum alkaline phosphatase .
Metabolic Pathways
This compound is involved in the vitamin D metabolic pathway. It interacts with the VDR, leading to the selective activation of vitamin D responsive pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Paricalcitol can be synthesized through a multi-step chemical process. One method involves using nandrolone as a starting material, followed by a series of reactions including oxidation, Wittig reaction, hydroxyl protection, bromination, rearrangement, dehydrobromination, addition, oxidation, reduction, hydroxyl deprotection, and ring opening .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned chemical routes. The process is optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .
Analyse Chemischer Reaktionen
Reaktionstypen: Paricalcitol durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Umwandlung von Nandrolon in eine Zwischenverbindung.
Reduktion: Reduktion von Zwischenverbindungen zur Bildung von this compound.
Substitution: Einführung von Hydroxylgruppen an bestimmten Positionen.
Häufige Reagenzien und Bedingungen:
Oxidation: Dess-Martin-Periodinan wird üblicherweise für Oxidationsreaktionen verwendet.
Reduktion: Hydrierungsreaktionen werden für Reduktionsschritte eingesetzt.
Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound, wobei Zwischenverbindungen in verschiedenen Phasen der Synthese gebildet werden .
Vergleich Mit ähnlichen Verbindungen
Calcitriol: Another vitamin D analog used for similar indications.
Doxercalciferol: A synthetic vitamin D2 analog used to treat secondary hyperparathyroidism.
Comparison:
Paricalcitol vs. Calcitriol: this compound is more effective at reducing parathyroid hormone levels without causing significant hypercalcemia or hyperphosphatemia compared to calcitriol.
This compound vs. Doxercalciferol: this compound has shown better efficacy in reducing calcium and phosphorus levels in patients undergoing hemodialysis.
This compound’s unique ability to selectively activate vitamin D pathways while minimizing adverse effects makes it a valuable therapeutic agent in the management of secondary hyperparathyroidism.
Eigenschaften
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3/c1-18(8-9-19(2)26(3,4)30)24-12-13-25-21(7-6-14-27(24,25)5)11-10-20-15-22(28)17-23(29)16-20/h8-11,18-19,22-25,28-30H,6-7,12-17H2,1-5H3/b9-8+,21-11+/t18-,19+,22-,23-,24-,25+,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKAHTKRCLCHEA-UBFJEZKGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@H](C)C(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048640 | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
6.80e-03 g/L | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical andin vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the VDR, which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion., Paricalcitol is a synthetic, biologically active vitamin D analog of calcitriol with modifications to the side chain (D2) and the A (19-nor) ring. Preclinical and in vitro studies have demonstrated that paricalcitol's biological actions are mediated through binding of the vitamin D receptor (VDR), which results in the selective activation of vitamin D responsive pathways. Vitamin D and paricalcitol have been shown to reduce parathyroid hormone levels by inhibiting PTH synthesis and secretion. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, crystalline powder | |
CAS No. |
131918-61-1 | |
Record name | Paricalcitol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=131918-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Paricalcitol [USAN:USP:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131918611 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Paricalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00910 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Paricalcitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4048640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,3R,7E,17β)-17-[(1R,2E,4S)-5-hydroxy-1,4,5-trimethylhex-2-en-1-yl]-9,10-secoestra-5,7-diene-1,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PARICALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6702D36OG5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PARICALCITOL | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7360 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Paricalcitol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015046 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.